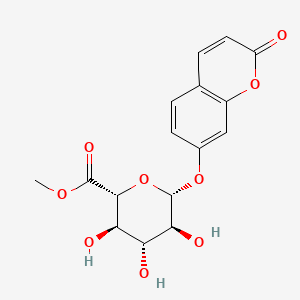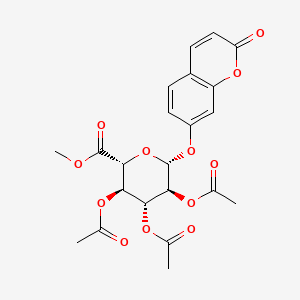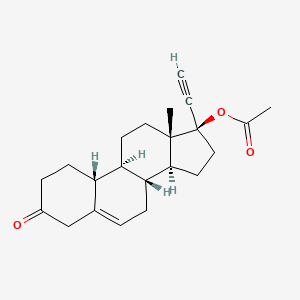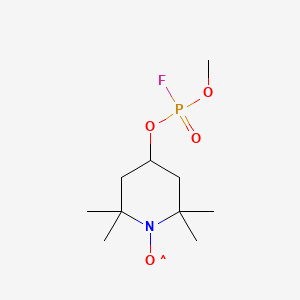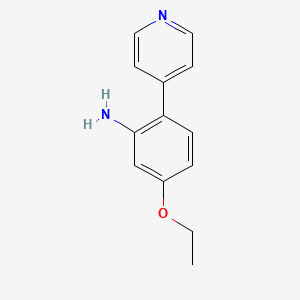
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (CPCA) is a cyclopropanecarboxylic acid derivative with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H10ClO2 and a molar mass of 173.6 g/mol. CPCA is a colorless, crystalline solid with a melting point of 37-38°C and a boiling point of 207°C. It is soluble in common organic solvents such as ethanol, acetone, and chloroform.
科学研究应用
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as cyclopropanecarboxylic acid derivatives, and as a reagent in the synthesis of pyrrolidines. This compound has also been used in the synthesis of chiral compounds, such as 2-chloro-3-methylcyclopropanecarboxylic acid and 2-chloro-3-methylcyclopropanecarboxylic acid ethyl ester. Additionally, this compound has been used as a catalyst in the synthesis of 1,4-dioxane derivatives.
作用机制
The mechanism of action of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is not well understood. However, it is believed that this compound can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond. Additionally, this compound can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors. Additionally, this compound can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors.
实验室实验的优点和局限性
The advantages of using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in lab experiments include its low cost, availability, and ease of synthesis. Additionally, this compound is soluble in common organic solvents, making it easy to work with. The main limitation of using this compound in lab experiments is its relatively low reactivity. This can make it difficult to achieve the desired reaction in a timely manner.
未来方向
There are a number of potential future directions for the use of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in scientific research. One potential direction is the development of new synthetic methods using this compound as a catalyst. Additionally, this compound could be used to synthesize new compounds with novel properties and applications. Further research could also be done to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, this compound could be used to develop new analytical techniques for the detection and quantification of a wide range of compounds.
合成方法
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with dimethylcyclopropanecarboxylate in the presence of a strong base such as sodium hydride. This reaction produces the desired this compound product, as well as dimethylcyclopropanecarboxylate and sodium chloride as byproducts. The second step involves the oxidation of the this compound product with a suitable oxidizing agent, such as potassium permanganate. This reaction produces the desired this compound product and potassium chloride as a byproduct.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves the addition of a chloroethene group to a cyclopropane ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": ["2,2-dimethyl-cyclopropane", "2-chloroethylene", "Pd(0) catalyst", "CO2", "EtOH", "NaOH"], "Reaction": [ "The 2,2-dimethyl-cyclopropane is treated with 2-chloroethylene in the presence of a Pd(0) catalyst to form E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropane.", "The resulting intermediate is then treated with CO2 in EtOH in the presence of NaOH to form the carboxylic acid product, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid." ] } | |
CAS 编号 |
106974-78-1 |
分子式 |
C8H11ClO2 |
分子量 |
174.624 |
IUPAC 名称 |
(1R,3R)-3-(2-chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
InChI 键 |
OTIZHBRWDXPZIF-WDSKDSINSA-N |
SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
同义词 |
E,Z-cis-3-(2-Chlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


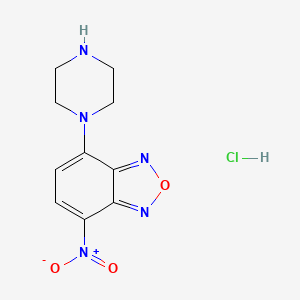
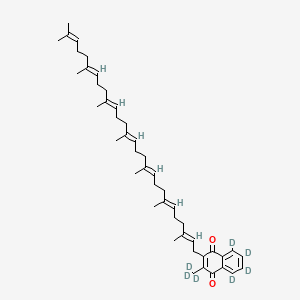
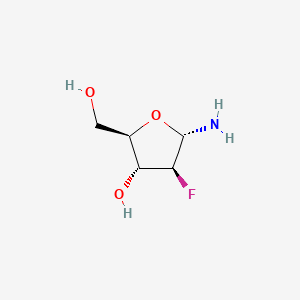
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
